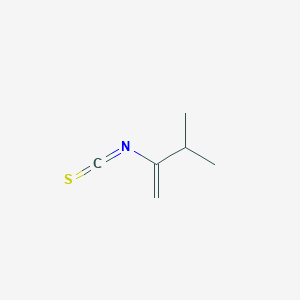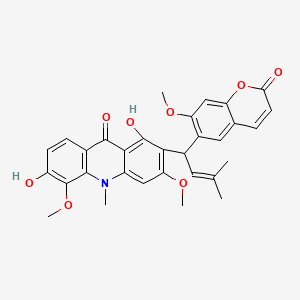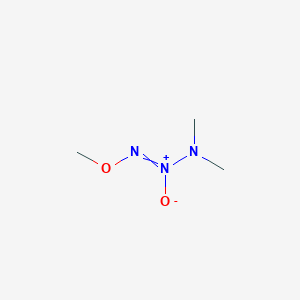![molecular formula C24H42O6 B14291851 Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol CAS No. 112506-31-7](/img/structure/B14291851.png)
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol is a complex organic compound with a unique structure It consists of an acetic acid moiety attached to a phenyl ring that is substituted with hydroxymethyl and tetra(propan-2-yl) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with isopropyl halides under basic conditions to introduce the propan-2-yl groups. This is followed by the introduction of the hydroxymethyl group through a formylation reaction, typically using formaldehyde and a suitable catalyst. The final step involves the esterification of the phenol derivative with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity. Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The acetic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. Additionally, the acetic acid moiety can participate in acid-base interactions, affecting the local pH and enzyme activity.
相似化合物的比较
Similar Compounds
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(methyl)phenyl]methanol: Similar structure but with methyl groups instead of propan-2-yl groups.
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(ethyl)phenyl]methanol: Similar structure but with ethyl groups instead of propan-2-yl groups.
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(butan-2-yl)phenyl]methanol: Similar structure but with butan-2-yl groups instead of propan-2-yl groups.
Uniqueness
The presence of propan-2-yl groups in acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol imparts unique steric and electronic properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and butan-2-yl analogs. This uniqueness can be leveraged in various applications, particularly in the design of new materials and pharmaceuticals.
属性
CAS 编号 |
112506-31-7 |
|---|---|
分子式 |
C24H42O6 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2.2C2H4O2/c1-11(2)17-15(9-21)16(10-22)18(12(3)4)20(14(7)8)19(17)13(5)6;2*1-2(3)4/h11-14,21-22H,9-10H2,1-8H3;2*1H3,(H,3,4) |
InChI 键 |
GTIROOFQLLPWLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=C(C(=C1CO)CO)C(C)C)C(C)C)C(C)C.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)



![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)

